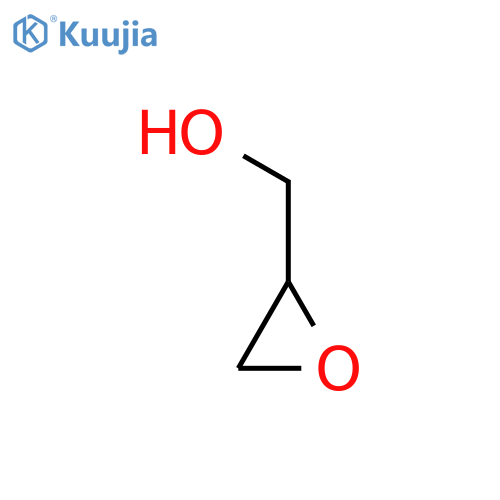

Cas no 57044-25-4 ((R)-(+)-Glycidol)

(R)-(+)-Glycidol 化学的及び物理的性質

名前と識別子

-

- R(+)-glycidol

- OXIRANEMETHANOL, (2R)- (R)-(+)-2,3-EPOXY-1-PROPANOL

- (R)-(+)-GLYCIDOL

- (R)-GLYCIDOL

- R(+)-OXIRANE-2-METHANOL

- (R)-Oxiranemethanol

- R-Glycidoe

- (2R)-Oxirane-2-methanol

- (R)-2-Hydroxymethyloxirane

- R-(+)-Glycidol

- [(2R)-oxiran-2-yl]methanol

- (R)-(+)-1-Hydroxy-2,3-epoxypropane

- (R)-(+)-2-(Hydroxymethyl)oxirane

- (R)-3-Hydroxy-1,2-epoxypropane

- (R)-(+)-Oxirane-2-methanol

- (R)-(+)-Glycidol

-

- MDL: MFCD00074873

- インチ: 1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1

- InChIKey: CTKINSOISVBQLD-GSVOUGTGSA-N

- ほほえんだ: OC[C@@H]1CO1

- BRN: 79782

計算された属性

- せいみつぶんしりょう: 74.03680

- どういたいしつりょう: 74.037

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 35.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 32.8A^2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.116 g/mL at 20 °C(lit.)

- ふってん: 56-57 °C/11 mmHg(lit.)

- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >

- 屈折率: n20/D 1.43(lit.)

- PSA: 32.76000

- LogP: -0.62250

- ひせんこうど: +12.0° - +18.0° (neat)

- ようかいせい: 使用できません

- 光学活性: [α]23/D +15°, neat

(R)-(+)-Glycidol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H242,H302,H312,H314,H331,H341,H350,H360F

- 警告文: P201,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2922 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 45-60-2-21/22-23-34

- セキュリティの説明: S53; S45; S36/37/39; S26

- 福カードFコード:10-21

- RTECS番号:RR0508000

-

危険物標識:

- リスク用語:R45; R60; R2; R21/22; R23; R34; R68

- 危険レベル:6.1

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S53;S26;S36/37/39;S45

- 包装グループ:III

(R)-(+)-Glycidol 税関データ

- 税関コード:2910900090

- 税関データ:

中国税関コード:

2910900090概要:

ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(R)-(+)-Glycidol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM115979-100g |

(R)-glycidol |

57044-25-4 | 97% | 100g |

$*** | 2023-05-30 | |

| Enamine | EN300-80398-0.25g |

[(2R)-oxiran-2-yl]methanol |

57044-25-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-80398-0.5g |

[(2R)-oxiran-2-yl]methanol |

57044-25-4 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-80398-5.0g |

[(2R)-oxiran-2-yl]methanol |

57044-25-4 | 95.0% | 5.0g |

$33.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006946-1g |

(R)-(+)-Glycidol |

57044-25-4 | 98% | 1g |

¥31 | 2024-05-22 | |

| Key Organics Ltd | AS-11738-50MG |

(R)-Glycidol |

57044-25-4 | >98% | 50mg |

£102.00 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R93420-100g |

(R)-Oxiran-2-ylmethanol |

57044-25-4 | 100g |

¥1126.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D595174-500g |

(R)-(+)-Glycidol |

57044-25-4 | 97% | 500g |

$800 | 2024-06-05 | |

| Key Organics Ltd | AS-11738-1MG |

(R)-Glycidol |

57044-25-4 | >98% | 1mg |

£37.00 | 2023-07-10 | |

| Ambeed | A226269-10g |

(R)-Oxiran-2-ylmethanol |

57044-25-4 | 98% | 10g |

$28.0 | 2025-02-21 |

(R)-(+)-Glycidol 関連文献

-

1. P-Stereodefined phosphorothioate analogs of glycol nucleic acids—synthesis and structural propertiesAgnieszka Tomaszewska-Antczak,Katarzyna Jastrz?bska,Anna Maciaszek,Barbara Miko?ajczyk,Piotr Guga RSC Adv. 2018 8 24942

-

Nicole Borho,Martin A. Suhm Phys. Chem. Chem. Phys. 2002 4 2721

-

Ivan Powis,Steven Daly,Maurice Tia,Barbara Cunha de Miranda,Gustavo A. Garcia,Laurent Nahon Phys. Chem. Chem. Phys. 2014 16 467

-

Ahmed M. Zaed,Andrew Sutherland Org. Biomol. Chem. 2011 9 8030

-

Mausumi Mahapatra,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2015 17 5450

-

Jianwen Jiang,Ravichandar Babarao,Zhongqiao Hu Chem. Soc. Rev. 2011 40 3599

-

Krishnananda Samanta,Gautam Panda Org. Biomol. Chem. 2011 9 7365

-

Ruben L. H. Andringa,Marijn Jonker,Adriaan J. Minnaard Org. Biomol. Chem. 2022 20 2200

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

-

10. Chiral signatures in angle-resolved valence photoelectron spectroscopy of pure glycidol enantiomersGustavo A. Garcia,Laurent Nahon,Chris J. Harding,Ivan Powis Phys. Chem. Chem. Phys. 2008 10 1628

(R)-(+)-Glycidolに関する追加情報

Glycidol (CAS No. 57044-25-4): A Comprehensive Overview

Glycidol, also known as epichlorohydrin oxide, is a versatile compound with the CAS number 57044-25-4. It is a cyclic ether with the molecular formula C3H6O, and it plays a significant role in various industries, including pharmaceuticals, agriculture, and materials science. The compound is particularly notable for its chiral nature, with the (R)-(+)-glycidol enantiomer being the focus of much research due to its unique properties and applications.

Glycidol is synthesized through the oxidation of epichlorohydrin, a process that has been optimized over the years to enhance yield and purity. The compound is characterized by its sweet taste and low toxicity, making it suitable for use in food additives and other consumer products. Recent studies have highlighted its potential as a building block for advanced materials, such as biodegradable polymers and drug delivery systems.

The (R)-(+)-glycidol enantiomer is of particular interest due to its optical activity and stereochemical properties. Researchers have explored its use in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantioselective compounds. This has opened new avenues in pharmaceutical chemistry, where the stereochemistry of molecules plays a critical role in their efficacy and safety.

In agriculture, glycidol has been studied for its potential as a plant growth regulator. Recent experiments have shown that it can enhance crop yields by promoting root development and improving stress tolerance in plants. This application aligns with the growing demand for sustainable agricultural practices that minimize chemical inputs while maximizing productivity.

The compound's ability to form stable ethers and esters has also made it valuable in organic synthesis. Chemists have utilized glycidol to create complex molecules with tailored properties, such as increased stability or enhanced bioavailability. These advancements are particularly relevant in the development of new drugs and agrochemicals.

From an environmental perspective, glycidol's biodegradability makes it an attractive alternative to traditional petrochemical-based compounds. Studies have demonstrated that it can be metabolized by microorganisms under aerobic conditions, reducing its environmental footprint compared to non-biodegradable alternatives.

In conclusion, glycidol (CAS No. 57044-25-4) is a multifaceted compound with applications spanning multiple disciplines. Its enantiomer (R)-(+)-glycidol has emerged as a key player in asymmetric synthesis and drug development, while its biodegradability positions it as an eco-friendly alternative in various industrial processes. As research continues to uncover new uses for this versatile compound, its role in shaping future technologies is likely to grow even further.

57044-25-4 ((R)-(+)-Glycidol) 関連製品

- 556-52-5(Glycidol Standard)

- 64491-68-5((S)-(+)-Glycidyl Methyl Ether)

- 64491-70-9((R)-2-(Methoxymethyl)oxirane)

- 930-37-0(2-(Methoxymethyl)oxirane)

- 60456-23-7((S)-(-)-Glycidol)

- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)